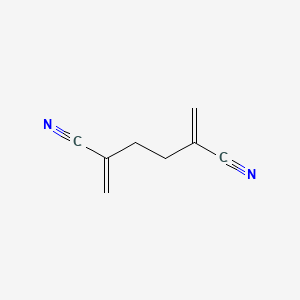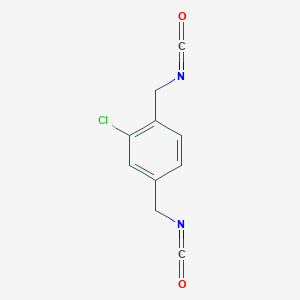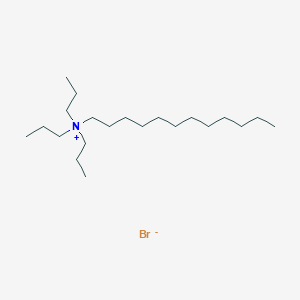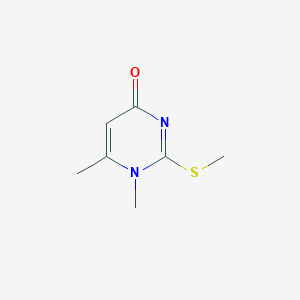![molecular formula C16H14O4S B14637686 1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- CAS No. 51762-79-9](/img/structure/B14637686.png)
1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- is a derivative of terephthalic acid, which is a dicarboxylic acid. This compound is characterized by the presence of a 4-ethylphenylthio group attached to the benzene ring. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- can be achieved through several methods. One common method involves the reaction of terephthalic acid with 4-ethylthiophenol in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thio group to a thiol or even to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The ethylphenylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- can be compared with other similar compounds such as:
Phthalic acid: 1,2-Benzenedicarboxylic acid, which has different substitution patterns and properties.
Isophthalic acid: 1,3-Benzenedicarboxylic acid, which also differs in its chemical behavior.
Terephthalic acid: The parent compound without the ethylphenylthio group.
These comparisons highlight the unique properties of 1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- and its specific applications in various fields.
Eigenschaften
CAS-Nummer |
51762-79-9 |
|---|---|
Molekularformel |
C16H14O4S |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
2-(4-ethylphenyl)sulfanylterephthalic acid |
InChI |
InChI=1S/C16H14O4S/c1-2-10-3-6-12(7-4-10)21-14-9-11(15(17)18)5-8-13(14)16(19)20/h3-9H,2H2,1H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
NCTJFWCHGUDCDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)SC2=C(C=CC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)

![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)





![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
